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Compound of Interest

Compound Name: 2-Pentylbenzoic acid

Cat. No.: B15081661

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pentylbenzoic acid, a
substituted aromatic carboxylic acid. It details its chemical identity, physicochemical properties,
and available experimental and spectroscopic data. The guide also explores potential synthetic
pathways and summarizes the current understanding of the biological activities of related
alkylbenzoic acids, offering insights for its potential applications in research and drug
development.

Chemical Identity and Physicochemical Properties

2-Pentylbenzoic acid, also known as o-pentylbenzoic acid, is an organic compound with a
pentyl group attached to the ortho position of a benzoic acid molecule.

CAS Numbers: It is important to note that 2-Pentylbenzoic acid is associated with two CAS
numbers in various chemical databases: 60510-95-4 (primary) and 26311-42-2 (depositor-
supplied synonym).[1] Researchers should be aware of both identifiers when searching for
information on this compound.

Physicochemical Properties: While experimental data for some properties are limited,
computed values provide valuable estimates for researchers.
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Property Value Source
Molecular Formula C12H1602 PubChem[1]
Molecular Weight 192.25 g/mol PubChem[1]
XLogP3 4.5 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 5 PubChem[1]
Exact Mass 192.115029749 PubChem[1]
Monoisotopic Mass 192.115029749 PubChem[1]
Topological Polar Surface Area  37.3 A2 PubChem[1]
Heavy Atom Count 14 PubChem[1]

Note: The properties listed above are computationally derived and may differ from experimental
values.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2-Pentylbenzoic acid is not
readily available in the reviewed literature. However, general methods for the synthesis of
ortho-alkylbenzoic acids can be adapted. One potential synthetic route is outlined below.

Potential Synthetic Pathway: Ortho-Alkylation of
Benzoic Acid

A plausible method for the synthesis of 2-Pentylbenzoic acid involves the ortho-alkylation of a
benzoic acid derivative. This can be a challenging transformation due to the deactivating nature
of the carboxylic acid group and the potential for steric hindrance.

Conceptual Workflow:
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Conceptual synthesis workflow for 2-Pentylbenzoic acid.

Experimental Protocol (Hypothetical):

» Protection of the Carboxylic Acid: Benzoic acid would first be converted to a suitable
protecting group, such as a methyl or ethyl ester, to prevent interference from the acidic
proton during the lithiation step. This can be achieved through standard esterification
methods, for example, by refluxing benzoic acid in the corresponding alcohol with a catalytic
amount of strong acid.

» Directed Ortho-Lithiation: The protected benzoic acid would then be subjected to directed
ortho-lithiation. This involves using a strong base, typically n-butyllithium (n-BuLi), in the
presence of a chelating agent like tetramethylethylenediamine (TMEDA). The protecting
group directs the deprotonation to the ortho position of the aromatic ring. The reaction is
typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran
(THF).

o Alkylation: A pentylating agent, such as 1-bromopentane or 1-iodopentane, would then be
added to the ortho-lithiated intermediate. The nucleophilic carbanion at the ortho position will
displace the halide to form the carbon-carbon bond, yielding the protected 2-pentylbenzoic
acid.

o Deprotection: The final step involves the hydrolysis of the ester protecting group to
regenerate the carboxylic acid. This can be accomplished by either acidic or basic
hydrolysis, followed by acidification to yield 2-Pentylbenzoic acid.

Purification: The crude product would likely be purified by recrystallization from a suitable
solvent or by column chromatography on silica gel.
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Purity Analysis: The purity of the final product would be assessed using techniques such as
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting
point analysis.

Spectroscopic Data

Specific, experimentally determined spectroscopic data for 2-Pentylbenzoic acid are not
widely published. However, based on the known spectra of related ortho-alkylbenzoic acids
and general principles of spectroscopy, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons, the aliphatic protons of the pentyl chain, and the acidic proton of the
carboxyl group. The aromatic protons will likely appear as a complex multiplet in the region
of 7.2-8.0 ppm. The benzylic protons (the CH2z group attached to the ring) would be expected
around 2.8-3.0 ppm. The other methylene groups of the pentyl chain would appear further
upfield, between approximately 1.2 and 1.6 ppm, and the terminal methyl group would be a
triplet around 0.9 ppm. The carboxylic acid proton is expected to be a broad singlet far
downfield, typically above 10 ppm.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon
(around 170-180 ppm), the aromatic carbons (in the 125-145 ppm range), and the aliphatic
carbons of the pentyl chain (typically between 14 and 40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 2-Pentylbenzoic acid is expected to exhibit the following characteristic
absorption bands:

o O-H Stretch: A very broad absorption band in the region of 2500-3300 cm~1, characteristic of
the hydrogen-bonded carboxylic acid hydroxyl group.

o C-H Stretch (Aromatic): Absorptions typically found just above 3000 cm—1.

e C-H Stretch (Aliphatic): Absorptions in the range of 2850-2960 cm—1.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b15081661?utm_src=pdf-body
https://www.benchchem.com/product/b15081661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15081661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e C=0 Stretch: A strong, sharp absorption band around 1700 cm~* for the carbonyl group of
the carboxylic acid.

e C=C Stretch (Aromatic): Peaks in the 1450-1600 cm~1* region.

e C-O Stretch: An absorption in the 1210-1320 cm~? range.

Mass Spectrometry (MS)

The mass spectrum of 2-Pentylbenzoic acid obtained by electron ionization (EI-MS) would be
expected to show a molecular ion peak (M*) at m/z 192. Common fragmentation patterns for
benzoic acids include the loss of the hydroxyl group (-OH, m/z 175) and the loss of the carboxyl
group (-COOH, m/z 147). Fragmentation of the pentyl chain would also be observed.

Biological Activity and Drug Development Potential

Specific studies on the biological activity of 2-Pentylbenzoic acid are limited in the publicly
available literature. However, the broader class of benzoic acid derivatives is known to exhibit a
wide range of biological effects, making this compound a person of interest for further
investigation.

General Biological Activities of Benzoic Acid Derivatives

Benzoic acid and its derivatives have been reported to possess various biological properties,
including:

» Antimicrobial Activity: Many benzoic acid derivatives exhibit antibacterial and antifungal
properties.

e Enzyme Inhibition: Certain benzoic acid derivatives have been shown to inhibit key enzymes
involved in various diseases. For instance, some derivatives are being investigated as
inhibitors of protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), and
a-glucosidase, which are targets for the management of type 2 diabetes.[2]

» Anti-inflammatory Effects: Some studies have indicated the anti-inflammatory potential of
certain benzoic acid derivatives.
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Potential Signaling Pathways

Given the diverse biological activities of benzoic acid derivatives, they may interact with
multiple signaling pathways. For drug development professionals, investigating the effects of 2-
Pentylbenzoic acid on pathways related to inflammation (e.g., NF-kB signaling), metabolic
regulation (e.g., insulin signaling), and cell proliferation would be a logical starting point.

Logical Relationship of Potential Biological Investigation:
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Workflow for investigating the biological activity of 2-Pentylbenzoic acid.

Considerations for Drug Development
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The physicochemical properties of 2-Pentylbenzoic acid, such as its moderate lipophilicity
(XLogP3 = 4.5), suggest that it may have reasonable membrane permeability, a desirable
characteristic for a drug candidate. However, its carboxylic acid moiety may lead to rapid
metabolism and clearance. Prodrug strategies, such as esterification, could be employed to
improve its pharmacokinetic profile. Further research is needed to determine any specific
therapeutic potential of 2-Pentylbenzoic acid.

Conclusion

2-Pentylbenzoic acid is a readily definable chemical entity with computed physicochemical
properties that suggest its potential for further investigation in medicinal chemistry and
materials science. While detailed experimental data, particularly regarding its synthesis and
biological activity, are currently sparse in the public domain, this technical guide provides a
foundational understanding for researchers. The outlined potential synthetic route and the
predicted spectroscopic characteristics offer a starting point for laboratory work. Furthermore,
the known biological activities of related benzoic acid derivatives suggest that 2-Pentylbenzoic
acid could be a valuable scaffold for the development of new therapeutic agents. Further
experimental validation of its properties and biological effects is warranted to fully elucidate its
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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